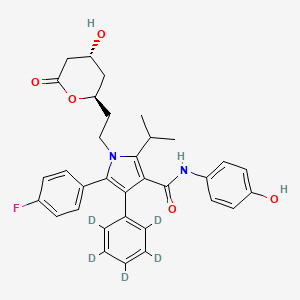

4-Hydroxy Atorvastatin Lactone-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C33H33FN2O5 |

|---|---|

Molecular Weight |

561.7 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1/i3D,4D,5D,6D,7D |

InChI Key |

KDJMDZSAAFACAM-GVULGNFTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of 4-Hydroxy Atorvastatin Lactone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methods and data related to determining the isotopic purity of 4-Hydroxy Atorvastatin Lactone-d5, a deuterated analog of a key active metabolite of Atorvastatin. The incorporation of deuterium in drug molecules is a critical strategy in drug discovery and development to modulate pharmacokinetic and metabolic profiles. Ensuring the isotopic purity of these labeled compounds is paramount for the accuracy and reliability of preclinical and clinical studies.

Introduction to Isotopic Purity

Isotopic purity refers to the percentage of a compound that contains the desired stable isotope at a specific position. In the case of this compound, it is the proportion of molecules that have five deuterium atoms as intended. The presence of isotopologues with fewer than five deuterium atoms (d0 to d4) can affect the compound's stability and metabolic fate, potentially leading to inaccurate pharmacological and pharmacokinetic data. Therefore, rigorous analytical characterization is essential.

The primary analytical techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide quantitative data on the distribution of isotopic species and confirm the location of the deuterium labels.

Quantitative Data on Isotopic Purity

While specific batch data for this compound is proprietary and not publicly available, a Certificate of Analysis for the closely related analog, 2-Hydroxy Atorvastatin Lactone-d5, provides a representative example of the expected isotopic purity.

| Parameter | Specification/Result | Method |

| Isotopic Purity | 98.7% | Mass Spectrometry, NMR |

| Chemical Purity | ≥95% | TLC |

| Identification | Complies | NMR, Mass Spectrometry |

Table 1: Representative Certificate of Analysis data for a deuterated Hydroxy Atorvastatin Lactone analog.[1]

This table illustrates that high isotopic enrichment is achievable and is a critical quality attribute for these compounds. The subsequent sections detail the experimental protocols used to generate such data.

Experimental Protocols

The determination of isotopic purity for this compound involves a multi-pronged analytical approach, primarily relying on high-resolution mass spectrometry and NMR spectroscopy.

Mass Spectrometry for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method for quantifying the distribution of isotopologues.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Chromatographic Separation: The sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer). A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. This step separates the analyte of interest from any impurities.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Full scan spectra are acquired over a relevant m/z range. The high resolution of the instrument allows for the separation of the isotopic peaks corresponding to the d0, d1, d2, d3, d4, and d5 species.

-

Data Analysis:

-

The extracted ion chromatograms (EICs) for each isotopologue are generated.

-

The peak area for each EIC is integrated.

-

The relative abundance of each isotopologue is calculated as a percentage of the total peak area of all isotopologues.

-

The isotopic purity is reported as the percentage of the d5 species.

-

NMR Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is crucial for confirming the positions of the deuterium labels and for providing an independent measure of isotopic enrichment. Both ¹H NMR and ²H NMR can be utilized.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.

-

¹H NMR Analysis:

-

A standard proton NMR spectrum is acquired.

-

The absence or significant reduction of signals at the expected positions of deuteration confirms the location of the deuterium labels.

-

Integration of the residual proton signals at the deuterated positions relative to a non-deuterated signal in the molecule can provide a semi-quantitative measure of isotopic purity.

-

-

²H NMR Analysis:

-

A deuterium NMR spectrum is acquired.

-

This provides direct observation of the deuterium signals.

-

The chemical shifts of the deuterium signals confirm their location in the molecule. The integration of these signals can be used to determine the relative abundance of deuterium at each labeled site.

-

Visualizations

The following diagrams illustrate the workflow for determining isotopic purity and the metabolic pathway of Atorvastatin.

Caption: Workflow for Isotopic Purity Determination.

Caption: Simplified Metabolic Pathway of Atorvastatin.

Conclusion

The determination of isotopic purity is a critical component of the quality control and characterization of deuterated pharmaceutical compounds like this compound. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the level of isotopic enrichment and the structural integrity of the molecule. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development, ensuring the generation of high-quality and reliable data for deuterated drug candidates.

References

A Technical Guide to the Role of 4-Hydroxy Atorvastatin Lactone-d5 in Drug Metabolism Studies

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Hydroxy Atorvastatin Lactone-d5, detailing its critical function as an internal standard in the bioanalysis of Atorvastatin metabolites. It covers the metabolic pathways of Atorvastatin, the principles of using deuterated standards, and detailed experimental protocols for quantitative analysis.

Introduction to Atorvastatin and its Metabolism

Atorvastatin, marketed under the brand name Lipitor among others, is a leading synthetic statin medication prescribed for lowering blood cholesterol and reducing the risk of cardiovascular disease.[1][2][3] It functions by competitively inhibiting HMG-CoA reductase, a crucial enzyme in the cholesterol biosynthesis pathway.[2] The clinical efficacy and disposition of Atorvastatin are significantly influenced by its extensive metabolism, primarily occurring in the liver.[1]

The primary metabolic route involves the cytochrome P450 3A4 (CYP3A4) enzyme, which oxidizes Atorvastatin into two active metabolites: ortho-hydroxyatorvastatin (o-OH-ATV) and para-hydroxyatorvastatin (p-OH-ATV).[1][4][5][6][7] These hydroxylated metabolites are responsible for a significant portion of the systemic HMG-CoA reductase inhibitory activity.[1]

A key characteristic of Atorvastatin and its hydroxylated metabolites is the pH-dependent equilibrium between the pharmacologically active open-chain hydroxy acid form and the inactive closed-ring lactone form.[5][7][8][9][10] Atorvastatin itself can be converted to Atorvastatin lactone, which is then metabolized by CYP3A4 to form ortho- and para-hydroxy atorvastatin lactones.[8] Understanding the concentration and pharmacokinetics of these lactone metabolites is crucial for a complete characterization of the drug's disposition.

To accurately quantify these metabolites in complex biological matrices like plasma, stable isotope-labeled internal standards are indispensable.[11][12][13][14] this compound is a deuterated analog of the native metabolite, designed specifically for use as an internal standard in sensitive bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17]

Atorvastatin Metabolic Pathways

Atorvastatin undergoes complex metabolism involving oxidation, glucuronidation, and lactonization. The initial and most significant step is the CYP3A4-mediated hydroxylation to form active metabolites. These metabolites, along with the parent drug, exist in a dynamic equilibrium with their corresponding lactone forms. The lactone metabolites themselves can be formed and interconverted. For instance, Atorvastatin lactone demonstrates a significantly higher affinity for CYP3A4 than its acid counterpart, suggesting that lactonization is a critical step in the drug's overall disposition.[18]

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. ClinPGx [clinpgx.org]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. nbinno.com [nbinno.com]

- 15. caymanchem.com [caymanchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Biotransformation of Atorvastatin to its Hydroxylated Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, into its primary hydroxylated metabolites. This document details the core metabolic pathways, the key enzymes involved, quantitative kinetic data, and detailed experimental protocols for the analysis of this biotransformation.

Introduction

Atorvastatin undergoes extensive metabolism in the liver, primarily through oxidation reactions that lead to the formation of pharmacologically active hydroxylated metabolites.[1] These metabolites, namely ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), contribute significantly to the overall therapeutic effect of the drug, accounting for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.[1] The primary enzyme responsible for this biotransformation is Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP3A5.[2][3] Understanding the kinetics and mechanisms of this metabolic pathway is crucial for drug development, predicting drug-drug interactions, and interpreting inter-individual variability in patient response.

Metabolic Pathways of Atorvastatin Hydroxylation

The primary metabolic pathway for atorvastatin involves the hydroxylation of the parent compound at the ortho and para positions of the phenyl ring. This reaction is catalyzed by CYP3A4 and to a lesser extent, CYP3A5.[2][3] The resulting hydroxylated metabolites are pharmacologically active.[1] Subsequently, both the parent drug and its hydroxylated metabolites can undergo lactonization to form inactive lactone derivatives.[4] Glucuronidation of the hydroxylated metabolites also occurs.[5]

Quantitative Data: Enzyme Kinetics of Atorvastatin Hydroxylation

The following table summarizes the Michaelis-Menten kinetic parameters for the formation of ortho- and para-hydroxyatorvastatin from atorvastatin by recombinant human CYP3A4 and CYP3A5. The data indicates that CYP3A4 is the primary isoform responsible for atorvastatin metabolism, exhibiting a higher intrinsic clearance for the formation of both metabolites compared to CYP3A5.[2]

| Enzyme | Metabolite | Vmax (pmol/min/pmol P450) | Km (μM) | Intrinsic Clearance (CLint, Vmax/Km) |

| CYP3A4 | para-hydroxyatorvastatin | 19.6 | 34.3 | 0.57 |

| ortho-hydroxyatorvastatin | Not specified | Not specified | 2.4-fold higher than CYP3A5 | |

| CYP3A5 | para-hydroxyatorvastatin | 10.4 | 42.6 | 0.24 |

| ortho-hydroxyatorvastatin | Not specified | Not specified | 5.0-fold lower than CYP3A4 |

Table 1: Enzyme kinetic parameters for the formation of hydroxylated metabolites of atorvastatin by CYP3A4 and CYP3A5.[2]

Experimental Protocols

In Vitro Metabolism of Atorvastatin using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of atorvastatin in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Atorvastatin

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., deuterated atorvastatin)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (e.g., 0.2 mg/mL protein concentration), and atorvastatin at various concentrations (e.g., 0-500 µM).[2]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[2]

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 5-60 minutes).[2][6] Time points should be chosen to ensure linear metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an appropriate internal standard.[7]

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the formation of hydroxylated metabolites using a validated analytical method, such as HPLC-MS/MS.

HPLC-MS/MS Method for Quantification of Atorvastatin and its Hydroxylated Metabolites

This protocol provides a general framework for the simultaneous quantification of atorvastatin, o-OH-atorvastatin, and p-OH-atorvastatin in plasma or microsomal incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 or C8 column is typically used.[8]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 0.5% acetic acid) and an organic phase (e.g., acetonitrile or methanol).[8][9]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[8]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[9]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for atorvastatin and its hydroxylated metabolites.[8][10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Sample Preparation (from plasma):

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample containing an internal standard.

-

Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube.

-

Evaporation and Reconstitution (optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject the prepared sample into the HPLC-MS/MS system.

Visualized Workflows

The following diagrams illustrate the experimental workflow for studying atorvastatin metabolism and the logical relationship of the key analytical steps.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the latent geometry of atorvastatin pharmacokinetics by transfer entropy to identify bottlenecks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 7. enamine.net [enamine.net]

- 8. mdpi.com [mdpi.com]

- 9. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

The Discovery and Characterization of Atorvastatin Lactone Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, metabolism, and analytical quantification of atorvastatin and its lactone metabolites. It is designed to be a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug metabolism.

Introduction to Atorvastatin and its Lactone Metabolites

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed for the management of hypercholesterolemia.[1] Administered in its active hydroxy acid form, atorvastatin undergoes extensive metabolism in the gut wall and liver, leading to the formation of pharmacologically active ortho- and para-hydroxylated metabolites, as well as inactive lactone derivatives.[2][3][4] The interconversion between the acidic and lactone forms is a critical aspect of atorvastatin's disposition and has significant implications for its efficacy and potential for drug-drug interactions.[5] Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to its active metabolites.[2][6]

Metabolic Pathways of Atorvastatin

The biotransformation of atorvastatin is a complex process involving oxidation, lactonization, and glucuronidation. The primary enzyme responsible for the hydroxylation of both atorvastatin acid and its lactone form is Cytochrome P450 3A4 (CYP3A4).[2][4][5][6][7] The subsequent lactonization can occur via the formation of acyl glucuronide intermediates, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A3.[2][4][8] The lactone metabolites can then be hydrolyzed back to their corresponding acid forms, establishing a dynamic equilibrium.[2]

Below is a diagram illustrating the metabolic pathways of atorvastatin.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making [mdpi.com]

- 8. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 4-Hydroxy Atorvastatin Lactone-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 4-Hydroxy Atorvastatin Lactone-d5, a deuterated internal standard crucial for the accurate quantification of the active metabolite of Atorvastatin. The following sections detail the compound's properties, analytical methodologies for its characterization, and the logical workflow for its structural verification.

Compound Profile

This compound is the stable isotope-labeled analog of 4-Hydroxy Atorvastatin Lactone, a metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin.[1][2] The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide | [4] |

| Molecular Formula | C₃₃H₂₈D₅FN₂O₅ | [4][5] |

| Molecular Weight | 561.65 g/mol | [5] |

| CAS Number | 265989-49-9 | [5] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [6] |

| Solubility | Soluble in Acetonitrile and Methanol | [6] |

Analytical Methodologies for Structural Elucidation

The definitive structural elucidation of this compound relies on a combination of sophisticated analytical techniques. The primary method for confirmation and routine analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the initial structural confirmation and to pinpoint the location of the deuterium labels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for the analysis of Atorvastatin and its metabolites in biological matrices.[7] The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

To 0.5 mL of a serum sample, add the internal standard (this compound).

-

Acidify the sample with a sodium acetate buffer (pH 5.0).

-

Perform a liquid-liquid extraction with methyl tert-butyl ether.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in methanol is common.[7]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 1.0 µL.[7]

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound (m/z 562.3).

-

Product Ion (Q3): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion. The selection of a specific and stable fragment is crucial for quantification. For Atorvastatin, fragment ions corresponding to the loss of the aniline or phenyl isocyanate groups are significant.[3]

-

Table 2: Representative Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Atorvastatin | 559.2 | 440.2 | -25 |

| Atorvastatin-d5 | 564.1 | 440.2 | -25 |

| 4-Hydroxy Atorvastatin Lactone | 557.2 | To be determined | To be determined |

| This compound | 562.3 | To be determined | To be determined |

Note: Specific product ions and collision energies for 4-Hydroxy Atorvastatin Lactone and its d5 analog would be determined during method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the initial, unambiguous structural confirmation of a newly synthesized molecule and for verifying the positions of isotopic labels. Both ¹H NMR and ¹³C NMR would be employed.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The ¹H NMR spectrum would confirm the overall proton framework of the molecule. The key indicator for successful deuteration would be the significant reduction or complete absence of signals corresponding to the phenyl group at the 4-position of the pyrrole ring.

-

¹³C NMR: The ¹³C NMR spectrum would show the full carbon skeleton. The signals for the deuterated carbons would be observable but may be broadened or show coupling to deuterium.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, further confirming the overall structure and the precise location of the deuterated phenyl group.

Synthesis and Characterization Workflow

The synthesis of this compound is a multi-step process. While detailed synthetic procedures are often proprietary, the general approach involves the synthesis of the core Atorvastatin structure followed by hydroxylation and lactonization, with the introduction of the deuterated phenyl group at an appropriate stage.[8][9]

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.

Caption: A flowchart outlining the key stages in the synthesis and structural verification of this compound.

Structural Representation

The chemical structure of this compound, with the deuterium atoms highlighted, is presented below.

Caption: A simplified representation of the chemical structure of this compound, indicating the deuterated phenyl group.

Conclusion

The structural elucidation of this compound is a critical process that ensures its suitability as a reliable internal standard for bioanalytical applications. A combination of advanced analytical techniques, primarily LC-MS/MS and NMR spectroscopy, provides the necessary confirmation of its chemical structure, purity, and the specific location of the deuterium labels. This in-depth characterization is fundamental to the development of robust and accurate quantitative methods for the study of Atorvastatin metabolism.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. emrespublisher.com [emrespublisher.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Commercial Sources and Technical Guide for 4-Hydroxy Atorvastatin Lactone-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for 4-Hydroxy Atorvastatin Lactone-d5, a critical internal standard for bioanalytical studies. The guide includes a detailed summary of suppliers, their product specifications, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and a workflow diagram for sample analysis.

Commercial Supplier Overview

This compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by various vendors to facilitate easy comparison for procurement.

| Supplier | CAS Number | Purity | Isotopic Enrichment | Formulation | Available Sizes |

| MedchemExpress | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Cayman Chemical | 265989-45-5 (for Ca salt) | ≥90% (for Ca salt) | Not Specified | Calcium Salt | Not Specified |

| Toronto Research Chemicals (TRC) | 265989-49-9 | Not Specified | Not Specified | Not Specified | 1mg |

| BOC Sciences | 767274-94-2 | ≥93% | ≥99 atom % D | Solid | Inquire for bulk |

| Adva Tech Group Inc. | Not Specified | >95% (HPLC) | Not Specified | Powder | Inquire |

| Scintila | Not Specified | Not Specified | Not Specified | 1mg | 1mg |

| United States Biological | 1217749-86-4 | ≥95% | d5=90.36% | Off-white to light yellow solid | Inquire |

| Alfa Chemistry | 1217749-86-4 | Not Specified | Not Specified | Light yellow solid | mg, g, kg, ml, L |

| DC Chemicals | 1217749-86-4 | Not Specified | Not Specified | Not Specified | Inquire |

| Genprice | Not Specified | Not Specified | Not Specified | Not Specified | Inquire |

| Veeprho | 265989-49-9 | Not Specified | Not Specified | Not Specified | Inquire |

Experimental Protocol: Quantification of Atorvastatin and its Metabolites in Human Plasma using LC-MS/MS

The following is a representative, detailed protocol for the simultaneous quantification of atorvastatin, 4-hydroxy atorvastatin, and other metabolites in human plasma using a deuterated internal standard like this compound. This protocol is adapted from established bioanalytical methods.[1][2][3][4][5]

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Reference standards for atorvastatin, ortho-hydroxyatorvastatin, para-hydroxyatorvastatin, and their lactone forms.

-

Human plasma (blank, and for creating calibration standards and quality controls)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Micro-centrifuge tubes (1.5 mL)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates.

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the reference standards in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.

3. Sample Preparation (Protein Precipitation Method):

-

To 100 µL of human plasma in a micro-centrifuge tube, add 20 µL of the internal standard working solution (50 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see step 4).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Atorvastatin: m/z 559.3 → 440.2

-

4-Hydroxy Atorvastatin: m/z 575.3 → 440.2

-

4-Hydroxy Atorvastatin Lactone: m/z 557.3 → 440.2

-

This compound (IS): m/z 562.3 → 445.2 (Example transition, should be optimized)

-

5. Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.

-

Determine the concentrations of the analytes in the QC and unknown samples from the calibration curve.

Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of atorvastatin and its metabolites from plasma samples using an internal standard.

Caption: Bioanalytical workflow for metabolite quantification.

Atorvastatin Metabolism Signaling Pathway

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. This metabolic process leads to the formation of active hydroxylated metabolites, including ortho-hydroxyatorvastatin and para-hydroxyatorvastatin. These metabolites can exist in equilibrium with their corresponding lactone forms. The use of a deuterated internal standard, such as this compound, is crucial for accurately quantifying these analytes in biological matrices by correcting for variability in sample preparation and instrument response.

Caption: Atorvastatin metabolic pathway.

References

- 1. wjarr.com [wjarr.com]

- 2. mdpi.com [mdpi.com]

- 3. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

certificate of analysis for 4-Hydroxy Atorvastatin Lactone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy Atorvastatin Lactone-d5, a deuterated metabolite of Atorvastatin. This document details its physicochemical properties, analytical methodologies for its quantification, and its place within the metabolic pathway of Atorvastatin.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) is a critical document that accompanies analytical standards, providing detailed information about the quality and purity of a specific batch. Below is a representative CoA for this compound, summarizing typical quantitative data.

Table 1: Representative Certificate of Analysis for this compound

| Test | Specification | Result | Method |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Molecular Formula | C₃₃H₂₈D₅FN₂O₅ | C₃₃H₂₈D₅FN₂O₅ | Mass Spectrometry |

| Molecular Weight | 561.65 g/mol | 561.65 g/mol | Mass Spectrometry |

| Purity (by HPLC) | ≥98% | 99.5% | HPLC-UV |

| Isotopic Purity | ≥99% Deuterated Forms (d₁-d₅) | 99.6% | Mass Spectrometry |

| Chemical Identity | Conforms to Structure | Conforms | ¹H-NMR, Mass Spectrometry |

| Residual Solvents | As per USP <467> | Conforms | Headspace GC-MS |

| Storage Condition | -20°C | - | - |

Note: This is a representative Certificate of Analysis. Actual values may vary from lot to lot. Please refer to the CoA provided by the supplier for lot-specific data.

Experimental Protocols

Accurate quantification and characterization of this compound are essential for its use as an internal standard in pharmacokinetic and metabolic studies. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 246 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound in acetonitrile or methanol.

-

Inject the solution into the HPLC system.

-

Monitor the chromatogram for the main peak and any impurity peaks.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is a highly sensitive and specific method for quantifying this compound in biological matrices.[1] A deuterium-labeled analog is commonly used as an internal standard for each of the six analytes in the simultaneous quantification of both the acid and lactone forms of atorvastatin and its two biotransformation products.[1]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Sample Preparation: Protein precipitation or solid-phase extraction of the biological sample.

-

Chromatographic Conditions: Similar to HPLC method, but with a faster gradient to ensure sharp peaks.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. It has been noted that lactone compounds can be unstable in human serum at room temperature, hydrolyzing to their acid forms, which can be stabilized by lowering the temperature to 4°C or the serum pH to 6.0.[1]

Metabolic Pathway of Atorvastatin

Atorvastatin undergoes extensive metabolism, primarily in the liver, by cytochrome P450 enzymes.[2][3][4][5][6] The primary enzyme responsible for its metabolism is CYP3A4.[3][4][5] This process leads to the formation of active hydroxylated metabolites, which are subsequently converted to their lactone forms. 4-Hydroxy Atorvastatin Lactone is a metabolite of atorvastatin.[7][8]

The following diagram illustrates the metabolic conversion of Atorvastatin to 4-Hydroxy Atorvastatin and its subsequent lactonization.

Experimental Workflow: Certificate of Analysis Generation

The generation of a Certificate of Analysis is a multi-step process that ensures the quality and identity of a chemical standard. The workflow involves synthesis, purification, rigorous analytical testing, and final documentation.

References

- 1. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. Atorvastatin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: High-Throughput Analysis of Atorvastatin and its Metabolites in Human Plasma using 4-Hydroxy Atorvastatin Lactone-d5 as an Internal Standard

Introduction

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed for the management of hypercholesterolemia.[1] It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4), to form active ortho- and para-hydroxylated metabolites.[2][3] These metabolites, along with the parent drug, can exist in equilibrium with their corresponding lactone forms.[1][4] Accurate quantification of atorvastatin and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[5] This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of atorvastatin and its major metabolites in human plasma, employing 4-Hydroxy Atorvastatin Lactone-d5 as the internal standard.

Metabolic Pathway of Atorvastatin

Atorvastatin is administered as an active hydroxy acid. The primary metabolic pathway involves hydroxylation by CYP3A4 to form ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[6][7] These active metabolites contribute significantly to the therapeutic effect.[2] Both the parent drug and its hydroxylated metabolites can undergo intramolecular esterification to form their respective inactive lactone derivatives.[1] A summary of this pathway is illustrated below.

Experimental Protocol

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atorvastatin and its metabolites in human plasma.

Materials and Reagents

-

Atorvastatin, ortho-hydroxyatorvastatin, para-hydroxyatorvastatin, atorvastatin lactone, ortho-hydroxyatorvastatin lactone, and para-hydroxyatorvastatin lactone reference standards.

-

This compound (Internal Standard, IS).[8]

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid (reagent grade).

-

Human plasma (drug-free).

Standard Solutions and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a 100 ng/mL solution of this compound in methanol.

-

Calibration Curve Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation

The following workflow illustrates the sample preparation procedure using protein precipitation, a rapid and effective method for extracting atorvastatin and its metabolites from plasma.[5]

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 20% B, linear gradient to 95% B over 5 min, hold for 1 min, return to 20% B and re-equilibrate |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500 °C |

| IonSpray Voltage | 5500 V |

MRM Transitions

The following table summarizes the optimized MRM transitions for the analytes and the internal standard.[9][10]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Atorvastatin | 559.4 | 440.1 |

| ortho-Hydroxyatorvastatin | 575.4 | 466.2 |

| para-Hydroxyatorvastatin | 575.4 | 440.2 |

| Atorvastatin Lactone | 541.3 | 448.3 |

| ortho-Hydroxyatorvastatin Lactone | 557.3 | 448.3 |

| para-Hydroxyatorvastatin Lactone | 557.3 | 448.3 |

| This compound (IS) | 562.3 | 453.3 |

Method Validation and Performance

The analytical method was validated according to established guidelines for bioanalytical method validation.

Linearity

The method demonstrated excellent linearity over the concentration ranges for all analytes.

| Analyte | Calibration Range (ng/mL) | r² |

| Atorvastatin | 0.1 - 100 | > 0.995 |

| ortho-Hydroxyatorvastatin | 0.1 - 50 | > 0.995 |

| para-Hydroxyatorvastatin | 0.1 - 50 | > 0.995 |

| Atorvastatin Lactone | 0.1 - 50 | > 0.995 |

| ortho-Hydroxyatorvastatin Lactone | 0.1 - 25 | > 0.995 |

| para-Hydroxyatorvastatin Lactone | 0.1 - 25 | > 0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.

| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Atorvastatin | LLOQ (0.1) | < 15 | < 15 | 85 - 115 |

| Low (0.3) | < 15 | < 15 | 85 - 115 | |

| Mid (10) | < 15 | < 15 | 85 - 115 | |

| High (80) | < 15 | < 15 | 85 - 115 | |

| ortho-Hydroxyatorvastatin | LLOQ (0.1) | < 15 | < 15 | 85 - 115 |

| Low (0.3) | < 15 | < 15 | 85 - 115 | |

| Mid (5) | < 15 | < 15 | 85 - 115 | |

| High (40) | < 15 | < 15 | 85 - 115 | |

| para-Hydroxyatorvastatin | LLOQ (0.1) | < 15 | < 15 | 85 - 115 |

| Low (0.3) | < 15 | < 15 | 85 - 115 | |

| Mid (5) | < 15 | < 15 | 85 - 115 | |

| High (40) | < 15 | < 15 | 85 - 115 |

Note: Similar performance is expected for the lactone metabolites within their respective calibration ranges.

Matrix Effect and Recovery

The use of a deuterated internal standard effectively compensates for matrix effects. The extraction recovery for all analytes and the internal standard was consistent and reproducible across the QC levels.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the simultaneous quantification of atorvastatin and its major metabolites in human plasma. The use of this compound as an internal standard ensures the reliability of the results by correcting for variations in sample preparation and instrument response. This method is well-suited for pharmacokinetic and clinical research applications involving atorvastatin. It is important to handle samples at low temperatures and controlled pH to minimize the interconversion between the acid and lactone forms of the analytes.[10][11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atorvastatin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. wjarr.com [wjarr.com]

- 6. ClinPGx [clinpgx.org]

- 7. droracle.ai [droracle.ai]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Bioanalytical Method Development for Atorvastatin and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1][2] Accurate quantification of atorvastatin and its active metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the bioanalytical method development and validation for atorvastatin and its primary active metabolites, ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Atorvastatin Metabolism

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form two major active metabolites: o-OH-atorvastatin and p-OH-atorvastatin.[3][4] These metabolites are responsible for a significant portion of the systemic HMG-CoA reductase inhibitory activity.[4] The parent drug and its metabolites can also undergo glucuronidation.[3] Understanding this metabolic pathway is essential for developing a comprehensive bioanalytical method that can accurately measure the active moieties of the drug.

References

Application Notes and Protocols for Solid-Phase Extraction of Atorvastatin from Biological Matrices

Introduction

Atorvastatin is a widely prescribed medication for the management of hypercholesterolemia. Accurate quantification of atorvastatin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction (SPE) is a highly effective and commonly employed sample preparation technique for the extraction and purification of atorvastatin from these complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the solid-phase extraction of atorvastatin from biological matrices, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative performance of various solid-phase extraction methods for atorvastatin from biological matrices reported in the literature.

Table 1: Performance of C18 Solid-Phase Extraction Protocols for Atorvastatin

| Biological Matrix | SPE Sorbent | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Human Plasma | Reversed-Phase C18 | Not explicitly stated, but method was successfully validated | 0.2 - 80 | 0.2 | [1][2][3] |

| Human Plasma | C18 | >85% (for a similar statin) | 50 - 1000 | 50 | [4] |

Table 2: Performance of Oasis HLB Solid-Phase Extraction Protocols for Atorvastatin

| Biological Matrix | SPE Sorbent | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Human Plasma | Oasis HLB | >80% | 0.9 - 1000 | Not Specified | [5] |

| Rat Plasma | Oasis HLB | Not explicitly stated, but method was successfully validated | 0.1 - 20 (Atorvastatin) | 0.1 (Atorvastatin) | [6] |

| Human Plasma | Oasis HLB | Not explicitly stated, but method was successfully validated | 0.229 - 91.6 | 0.229 | [7] |

LLOQ: Lower Limit of Quantitation

Experimental Protocols

This section provides detailed experimental protocols for two common solid-phase extraction methods for atorvastatin: one using a C18 sorbent and the other using the Oasis HLB sorbent.

Protocol 1: Solid-Phase Extraction of Atorvastatin from Human Plasma using a C18 Sorbent

This protocol is a representative procedure based on methodologies described in the literature[1][2][3].

Materials:

-

Human plasma samples

-

Atorvastatin standard solutions

-

Internal standard solution (e.g., Fluvastatin)

-

0.1 mM Acetic acid (pH 3.0)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

C18 SPE cartridges (e.g., OMIX® 100 μl C18)[1]

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

To 250 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.

-

Add 200 µL of 0.1 mM acetic acid (pH=3).

-

Vortex the mixture thoroughly.

-

Centrifuge the sample at high speed (e.g., 15,400 x g) for 10 minutes to precipitate proteins[8].

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned C18 SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

-

Elution:

-

Elute the atorvastatin and internal standard from the cartridge with 1 mL of a mixture of acetonitrile and water.

-

-

Dry Down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for LC-MS/MS analysis.

-

Protocol 2: Solid-Phase Extraction of Atorvastatin from Human Plasma using Oasis HLB Sorbent

This protocol is a representative procedure based on methodologies described in the literature[5][6][7].

Materials:

-

Human plasma samples

-

Atorvastatin standard solutions

-

Internal standard solution

-

Ammonium acetate buffer (100 mM, pH 4.5)[7]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Oasis HLB SPE cartridges (e.g., 30 mg)[7]

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

To 100 µL of plasma, add 50 µL of the internal standard working solution and 400 µL of 100 mM ammonium acetate (pH 4.5)[7].

-

Vortex the mixture to ensure homogeneity.

-

-

SPE Cartridge Conditioning:

-

Condition the Oasis HLB SPE cartridge by passing 0.4 mL of methanol followed by 0.8 mL of 100 mmol/L ammonium acetate (pH 4.6)[7].

-

-

Sample Loading:

-

Load the entire pre-treated sample mixture onto the conditioned SPE cartridge[7].

-

-

Washing:

-

Wash the cartridge with 0.5 mL of 100 mmol/L ammonium acetate (pH 4.6) followed by 0.9 mL of a methanol-water solution (20:80, v/v)[7].

-

-

Elution:

-

Elute the analytes with 0.3 mL of a methanol-water solution (95:5, v/v)[7].

-

-

Dry Down and Reconstitution:

Visualizations

Experimental Workflow for Solid-Phase Extraction

The following diagram illustrates the general workflow for the solid-phase extraction of atorvastatin from biological matrices.

Caption: A generalized workflow for solid-phase extraction of atorvastatin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Liquid-Liquid Extraction of Atorvastatin and its Metabolites from Serum

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) and salting-out assisted liquid-liquid extraction (SALLE) of atorvastatin and its primary active metabolites, ortho-hydroxy atorvastatin (o-OH ATOR) and para-hydroxy atorvastatin (p-OH ATOR), from human serum.

Introduction

Atorvastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is widely prescribed for the treatment of hyperlipidemia. In the human body, atorvastatin is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form two active metabolites, o-OH ATOR and p-OH ATOR.[1] Accurate quantification of atorvastatin and its metabolites in serum is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid-liquid extraction is a common and effective sample preparation technique for isolating these compounds from complex biological matrices like serum prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Atorvastatin Metabolism Pathway

The following diagram illustrates the metabolic pathway of atorvastatin.

Experimental Protocols

Two common liquid-liquid extraction protocols are detailed below. The choice of method may depend on the specific analytical requirements, such as the desired recovery and the analytical instrumentation available.

Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This method utilizes a water-miscible solvent for initial protein precipitation, followed by phase separation induced by the addition of a salt. This technique is known for its high extraction efficiency for polar analytes from polar matrices.[1]

Materials:

-

Human serum samples

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (MgSO₄)

-

Internal Standard (IS) solution (e.g., Benzyl Paraben at 1 µg/mL in acetonitrile)[1]

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw frozen serum samples to room temperature.

-

To 1.0 mL of the serum sample in a centrifuge tube, add 50 µL of the internal standard solution.

-

Vortex the sample for 10 seconds.

-

Add 2.0 mL of acetonitrile to the sample for protein precipitation.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

Carefully transfer the supernatant to a new tube containing 2.0 mL of a 2 M MgSO₄ solution.

-

Vortex the tube to induce phase separation.

-

Centrifuge at 4000 rpm at 0°C for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase for analysis.

Protocol 2: Direct Liquid-Liquid Extraction (LLE)

This protocol involves the direct extraction of the analytes from the serum sample into an immiscible organic solvent.

Materials:

-

Human serum samples

-

Ethyl acetate (HPLC grade)

-

Sodium phosphate buffer (0.1 M, pH 7.0)

-

Internal Standard (IS) solution (e.g., β-naphthoflavone)[2]

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 1.0 mL aliquot of the human serum sample, add a known amount of the internal standard (e.g., 200 ng of β-naphthoflavone).[2]

-

Add an equal volume (1.0 mL) of 0.1 M sodium phosphate buffer (pH 7.0) and mix.

-

Add 5.0 mL of ethyl acetate to the mixture.[2]

-

Vortex vigorously for an extended period to ensure thorough extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in a suitable solvent for analysis.

Experimental Workflow

The general workflow for the liquid-liquid extraction of atorvastatin and its metabolites from serum is depicted below.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the liquid-liquid extraction of atorvastatin and its metabolites.

Table 1: Extraction Recovery and Linearity

| Analyte | Extraction Method | Extraction Solvent | Extraction Recovery (%) | Linearity Range (ng/mL) | Reference |

| Atorvastatin | SALLE | Acetonitrile | >70% | 0.4 - 100 | [1] |

| o-OH Atorvastatin | SALLE | Acetonitrile | >70% | 0.12 - 30 | [1] |

| p-OH Atorvastatin | SALLE | Acetonitrile | >70% | 0.05 - 3 | [1] |

| Atorvastatin | LLE | Ethyl Acetate | 84.91 ± 1.14% | 0.50 - 120 | [3] |

| 2-hydroxy ATV | LLE | Ethyl Acetate | 85.46 ± 0.41% | 0.50 - 120 | [3] |

| 4-hydroxy ATV | LLE | Ethyl Acetate | 105.46 ± 2.35% | 0.20 - 48 | [3] |

| Atorvastatin | LLE | Ethyl Acetate | 79% | 0.2 - 500 µM | [4] |

| Atorvastatin | LLE | Ethyl Acetate | 85.1% | N/A | [2] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Atorvastatin | HPLC-UV | 1.2 | 3.0 | [2] |

| Atorvastatin | HPLC-UV | N/A | 10.45 | [5] |

| 4-OH Atorvastatin | HPLC | 0.20 µM | N/A | [4] |

Concluding Remarks

The presented protocols for liquid-liquid extraction and salting-out assisted liquid-liquid extraction offer robust and reliable methods for the isolation of atorvastatin and its active metabolites from serum. The choice between the methods will depend on the specific requirements of the study, including the desired level of recovery and the analytical instrumentation to be used. The provided quantitative data serves as a useful benchmark for method development and validation. Subsequent analysis by sensitive techniques such as LC-MS/MS allows for the accurate determination of these compounds in a clinical and research setting.

References

Application of 4-Hydroxy Atorvastatin Lactone-d5 in Therapeutic Drug Monitoring

Application Note and Protocol

Introduction

Therapeutic Drug Monitoring (TDM) of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is crucial for optimizing lipid-lowering therapy, ensuring patient adherence, and minimizing dose-related side effects. Atorvastatin undergoes complex metabolism, forming active hydroxylated metabolites and their corresponding lactones. 4-hydroxy atorvastatin is one of the primary active metabolites, and it exists in equilibrium with its lactone form, 4-hydroxy atorvastatin lactone. Accurate quantification of these metabolites is essential for a comprehensive pharmacokinetic assessment. The use of stable isotope-labeled internal standards is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for TDM, providing high accuracy and precision. 4-Hydroxy Atorvastatin Lactone-d5 is a deuterated analog of the metabolite and serves as an ideal internal standard for its quantification. This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of atorvastatin.

Principle of the Assay

The analytical method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Plasma samples are first prepared to extract the analytes of interest. This compound is added to the samples at a known concentration at the beginning of the sample preparation process. This internal standard co-elutes with the endogenous 4-hydroxy atorvastatin lactone during chromatographic separation and is detected by the mass spectrometer. The ratio of the signal from the analyte to the signal from the stable isotope-labeled internal standard is used to calculate the concentration of the analyte in the sample. This approach corrects for variations in sample preparation and matrix effects, ensuring high accuracy and reproducibility.

Signaling Pathway and Metabolism

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of ortho- and para-hydroxylated metabolites, which are pharmacologically active. These acidic metabolites can undergo intramolecular esterification to form their corresponding lactone derivatives. The lactones can also be hydrolyzed back to their active acid forms. This compound is a synthetic, stable isotope-labeled version of the endogenous metabolite, making it an ideal internal standard for its quantification.

Experimental Protocols

Materials and Reagents

-

4-Hydroxy Atorvastatin Lactone

-

This compound (Internal Standard)

-

Atorvastatin and other metabolites (for simultaneous analysis)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Example using Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of internal standard working solution (containing this compound).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are example conditions and may need to be optimized for specific instrumentation.

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start with 20% B, ramp to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Injection Volume: 5 µL

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

4-Hydroxy Atorvastatin Lactone: Precursor ion > Product ion (specific m/z values to be determined by infusion of the analytical standard)

-

This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion of the internal standard)

-

Data and Performance Characteristics

The use of this compound as an internal standard allows for the development of a robust and reliable quantitative assay. The following tables summarize typical performance characteristics of such a method, compiled from various validated LC-MS/MS assays for atorvastatin and its metabolites.[1][2][3][4][5]

Table 1: Calibration and Linearity

| Analyte | Internal Standard | Calibration Range (ng/mL) | Linearity (r²) |

| 4-Hydroxy Atorvastatin Lactone | This compound | 0.1 - 20 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 4-Hydroxy Atorvastatin Lactone | LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |

| Low | 0.3 | < 15 | < 15 | 85 - 115 | |

| Mid | 10 | < 15 | < 15 | 85 - 115 | |

| High | 15 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| 4-Hydroxy Atorvastatin Lactone | > 85 | 90 - 110 |

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a highly specific, sensitive, and accurate approach for the therapeutic drug monitoring of atorvastatin. The detailed protocols and performance characteristics outlined in this application note demonstrate the suitability of this methodology for clinical and research applications, enabling a more personalized approach to patient care. The robustness of the stable isotope dilution technique ensures reliable quantification, which is essential for pharmacokinetic studies and routine TDM.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

Application Note: UPLC-MS/MS Method for Simultaneous Determination of Atorvastatin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of atorvastatin (ATV) and its primary active metabolites, ortho-hydroxy atorvastatin (o-OH-ATV) and para-hydroxy atorvastatin (p-OH-ATV), in human plasma. Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor, and monitoring its metabolic profile is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1] The method described herein utilizes a simple extraction procedure and offers high throughput with a short chromatographic run time, making it suitable for the analysis of a large number of samples from clinical trials.

Atorvastatin Metabolic Pathway

Atorvastatin is administered in its active acid form and undergoes extensive hepatic metabolism.[2][3] The primary metabolic route is hydroxylation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme, to form two active metabolites: ortho-hydroxy atorvastatin and para-hydroxy atorvastatin.[4][5][6] These hydroxylated metabolites are responsible for a significant portion of the systemic HMG-CoA reductase inhibitory activity.[5] The parent drug and its metabolites can also undergo further glucuronidation.[2]

Caption: Metabolic pathway of Atorvastatin via CYP3A4.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation and analysis.

Materials and Reagents

-

Atorvastatin, o-OH-Atorvastatin, and p-OH-Atorvastatin reference standards

-

Atorvastatin-D5 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate

-

Human plasma (drug-free for calibration standards and QCs)

-

Extraction solvent (e.g., Ethyl acetate, Methyl tert-butyl ether)

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of atorvastatin, its metabolites, and the internal standard (IS) in a suitable solvent like methanol or DMSO (e.g., 1 mg/mL).[7]

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water. These solutions are used to spike into blank plasma.[7]

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working solutions into blank human plasma to achieve a desired concentration range (e.g., 0.1 to 200 ng/mL).[1][8]

-

QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample (standard, QC, or unknown) into a clean centrifuge tube.[9]

-

Add 20 µL of the internal standard working solution and vortex briefly.[7]

-

Add 2.5 mL of ethyl acetate to the tube.[9]

-

Vortex mix for 3 minutes to ensure thorough extraction.[9]

-

Centrifuge the samples at approximately 15,000 x g for 10 minutes to separate the organic and aqueous layers.[9]

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[9]

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water).[9]

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analytical Method

The following tables summarize the instrumental conditions for the analysis.

UPLC Conditions

| Parameter | Recommended Setting |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[10][11] |

| Mobile Phase A | Water with 0.1% Formic Acid[10] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[10] |

| Gradient | Start with 90% A, ramp to 95% B over 1.5 min, hold, and re-equilibrate[10] |

| Column Temp. | 40 - 45 °C[12] |

| Injection Volume | 5 - 10 µL[9][10] |

| Run Time | < 4 minutes[13] |

Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQD)[11][12] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7][13] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500 °C[12] |

| IonSpray Voltage | +4500 V to +5500 V |

| Gas Settings | Optimized for specific instrument (Curtain, Nebulizer, Heater gases)[12] |

Quantitative Data and Method Performance

The method is validated according to regulatory guidelines to ensure reliability for bioanalytical applications.

MRM Transitions and Retention Times

The following MRM transitions are monitored for quantification. Retention times are approximate and may vary based on the specific chromatographic system.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Atorvastatin | 559.2 | 440.2[7] | 150 |

| o-OH-Atorvastatin | 575.2 | 440.2[7] | 150 |

| p-OH-Atorvastatin | 575.2 | 440.2[7] | 150 |

| Atorvastatin-D5 (IS) | 564.2 | 440.0[8] | 150 |

Method Validation Summary

The method demonstrates excellent linearity, sensitivity, accuracy, and precision.

| Parameter | Typical Performance |

| Linearity Range | 0.1 - 250 ng/mL[1][11] |

| Correlation Coeff. (r²) | > 0.995[7] |

| LLOQ | 0.05 - 0.5 ng/mL[1][12] |

| Intra- & Inter-day Precision | < 15% CV[12][13] |

| Intra- & Inter-day Accuracy | 85-115% of nominal value[1][12] |

| Extraction Recovery | > 80%[1] |

Overall Experimental Workflow

The complete analytical process from sample receipt to final data reporting is summarized in the following diagram.

References

- 1. High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]